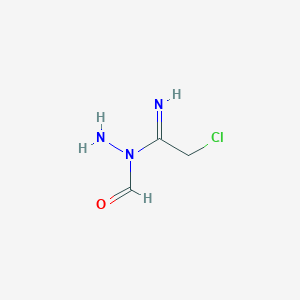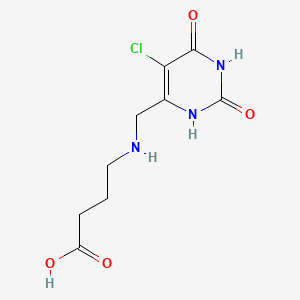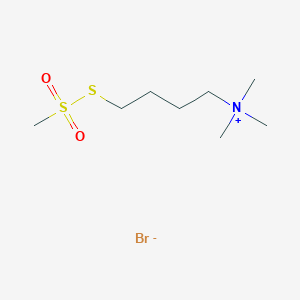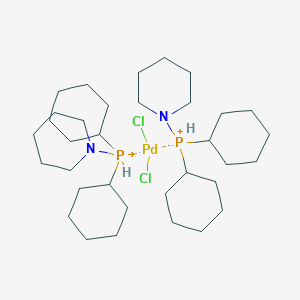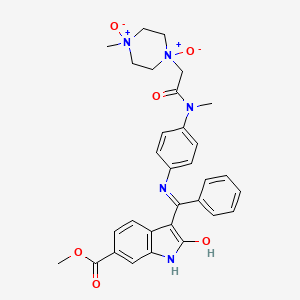
Intedanib Piperazinyl N,N'-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Intedanib Piperazinyl N,N’-Dioxide is a derivative of Intedanib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This compound is known for its significant role in inhibiting angiogenesis, making it a valuable asset in the treatment of various diseases, including idiopathic pulmonary fibrosis and certain types of cancer .
Vorbereitungsmethoden
The synthesis of Intedanib Piperazinyl N,N’-Dioxide involves several steps, starting with the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate. This is followed by a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent. The final steps involve reduction and cyclization reactions to produce the desired compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Analyse Chemischer Reaktionen
Intedanib Piperazinyl N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Cyclization: Cyclization reactions are crucial in forming the piperazine ring, often catalyzed by nickel or palladium catalysts
The major products formed from these reactions include various substituted piperazines and piperidinones, which have significant pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Intedanib Piperazinyl N,N’-Dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in inhibiting angiogenesis.
Wirkmechanismus
Intedanib Piperazinyl N,N’-Dioxide exerts its effects by competitively inhibiting the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors. This inhibition prevents the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Intedanib Piperazinyl N,N’-Dioxide is often compared with other angiokinase inhibitors such as Pirfenidone and Nintedanib. While all these compounds inhibit angiogenesis, Intedanib Piperazinyl N,N’-Dioxide is unique in its dual inhibition of both RTKs and nRTKs, providing a broader spectrum of activity . Similar compounds include:
Eigenschaften
Molekularformel |
C31H33N5O6 |
|---|---|
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O6/c1-34(27(37)20-36(41)17-15-35(2,40)16-18-36)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)42-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |
InChI-Schlüssel |
UGEGJAQWOFSWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)C[N+]5(CC[N+](CC5)(C)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


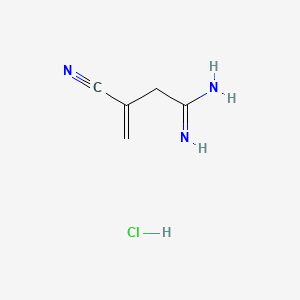
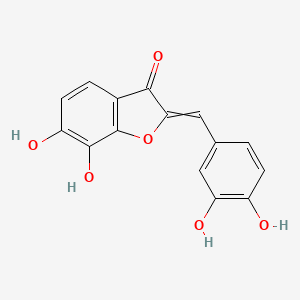
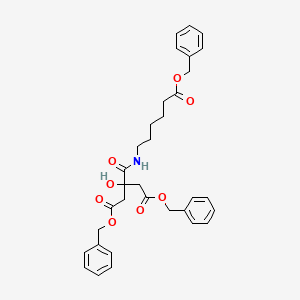
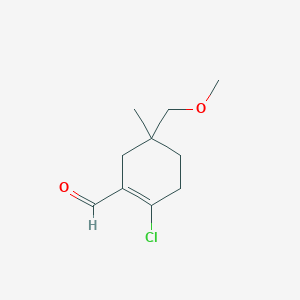
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
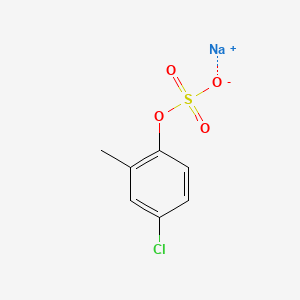
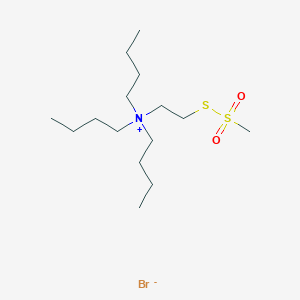
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

